molecular formula C9H8BrClO3 B1354519 Benzoyl chloride, 3-bromo-2,6-dimethoxy- CAS No. 84225-91-2

Benzoyl chloride, 3-bromo-2,6-dimethoxy-

Cat. No. B1354519
CAS RN: 84225-91-2
M. Wt: 279.51 g/mol
InChI Key: CHIRKTGXHJSREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzoyl chloride, 3-bromo-2,6-dimethoxy-” is a chemical compound with the molecular formula C9H8BrClO3. It is not intended for human or veterinary use, but for research purposes. It is similar to “2,6-Dimethoxybenzoyl Chloride”, which is a white to beige crystalline powder or chunks .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “Benzoyl chloride, 3-bromo-2,6-dimethoxy-” is represented by the formula C9H8BrClO3. This indicates that it contains 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms.


Chemical Reactions Analysis

The chemical reactions involving similar compounds like “2,6-Dimethoxybenzoyl Chloride” are often associated with electrophilic aromatic substitution reactions . These reactions involve an attack by an aromatic ring on a carbocation .


Physical And Chemical Properties Analysis

“Benzoyl chloride, 3-bromo-2,6-dimethoxy-” has a molecular weight of 279.51 g/mol. Similar compounds like “2,6-Dimethoxybenzoyl Chloride” have an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzoyl chloride derivatives are used in synthesizing various chemical compounds. For instance, 1-(Benzoyloxy) derivatives of halopropanones were prepared using benzoyl chloride, showing the versatility of this compound in organic synthesis (Pero, Babiarz-Tracy, & Fondy, 1977).

  • The influence of tertiary amines on the hydrolysis kinetics of benzoyl chloride in water-dioxane solutions was studied, highlighting the compound's reactivity in different environments (Ohammad et al., 2014).

Application in Corrosion Inhibition

  • Spirocyclopropane derivatives, including benzoyl derivatives, have been studied for their inhibition properties for mild steel corrosion, demonstrating the potential industrial applications of such compounds (Chafiq et al., 2020).

Synthetic Applications

  • The Friedel–Crafts reaction between certain benzoyl chlorides and benzene has been explored to yield various benzophenones, showing the applicability in synthetic organic chemistry (Fletcher & Marlow, 1970).

  • In polymer chemistry, benzoyl chloride derivatives have been utilized in the synthesis of hyperbranched polyesters, indicating their use in advanced material science (Wooley, Hawker, Lee, & Fréchet, 1994).

Molecular Structure Studies

  • The molecular conformation and intermolecular interactions of various 1-benzoyl-3-(halogenophenyl)thioureas have been studied, showcasing the importance of benzoyl chloride derivatives in understanding molecular structures (Rosiak, Okuniewski, & Chojnacki, 2021).

Safety And Hazards

When handling similar compounds, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray .

Relevant Papers Relevant papers include research on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses the structure of pyoluteorin . These papers provide valuable insights into the properties and potential applications of “Benzoyl chloride, 3-bromo-2,6-dimethoxy-” and similar compounds.

properties

IUPAC Name

3-bromo-2,6-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIRKTGXHJSREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440854
Record name Benzoyl chloride, 3-bromo-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl chloride, 3-bromo-2,6-dimethoxy-

CAS RN

84225-91-2
Record name Benzoyl chloride, 3-bromo-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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